A Technical Guide to the Physicochemical Properties of 2-Methyl-L-isoleucine (CAS 5632-89-3) for Drug Discovery and Development
A Technical Guide to the Physicochemical Properties of 2-Methyl-L-isoleucine (CAS 5632-89-3) for Drug Discovery and Development
Abstract: 2-Methyl-L-isoleucine is a non-proteinogenic, α-alkylated amino acid of significant interest in medicinal chemistry and drug development. Its structure, derived from the essential amino acid L-isoleucine by the addition of a methyl group at the α-carbon, imparts unique conformational constraints and enhanced metabolic stability to peptides and peptidomimetics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of 2-Methyl-L-isoleucine. We delve into its structural characteristics, summarize its computed and expected physical properties, and provide detailed, field-proven experimental protocols for their empirical validation. This document is designed to serve as a foundational resource for the effective incorporation of this valuable building block into next-generation therapeutic agents.
Introduction: The Strategic Role of α-Methylated Amino Acids
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of non-proteinogenic amino acids is a cornerstone strategy for overcoming inherent pharmacological limitations. Standard peptides often suffer from poor metabolic stability due to enzymatic degradation and possess a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.
1.1. 2-Methyl-L-isoleucine: Structure and Stereochemical Impact
2-Methyl-L-isoleucine, with the systematic IUPAC name (2S,3S)-2-amino-2,3-dimethylpentanoic acid, is an isomer of leucine that introduces a methyl group at the α-carbon of the L-isoleucine scaffold.[1] This modification has profound stereochemical consequences:
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Conformational Rigidity: The gem-dimethyl substitution at the α-carbon sterically restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organizes the peptide into a more defined conformation, which can be crucial for locking in a bioactive shape and enhancing binding affinity.
-
Enzymatic Shielding: The α-methyl group provides a steric shield, rendering the adjacent peptide bonds significantly more resistant to cleavage by common proteases. This directly translates to an extended in-vivo half-life, a critical attribute for therapeutic efficacy.[]
The strategic incorporation of 2-Methyl-L-isoleucine is therefore a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[][3][4]
Core Physicochemical Properties
While extensive experimental data for 2-Methyl-L-isoleucine is not as prevalent as for its parent amino acid, a combination of computed data and established principles of physical organic chemistry allows for a robust characterization. The following table summarizes these key properties.
| Property | Value / Description | Source |
| CAS Number | 5632-89-3 | PubChem[1] |
| IUPAC Name | (2S,3S)-2-amino-2,3-dimethylpentanoic acid | PubChem[1] |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| Exact Mass | 145.110278721 Da | PubChem[1] |
| Computed XLogP3-AA | -1.5 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Melting Point | Expected to sublime or decompose at high temperatures (>200°C), similar to other amino acids.[5] | Inferred |
| Solubility Profile | Expected to be sparingly soluble in water and non-polar organic solvents, with increased solubility in acidic and alkaline aqueous solutions. The additional methyl group likely decreases water solubility compared to L-isoleucine.[6][7] | Inferred |
| Optical Activity | As a chiral molecule, it is expected to be optically active and rotate plane-polarized light. | Inferred |
Experimental Protocols for Property Determination
For any new synthesis or commercial batch of 2-Methyl-L-isoleucine, empirical validation of its physical properties is a critical quality control step. The following protocols are designed to be self-validating and provide trustworthy data.
Determination of Melting Point
The melting point of an amino acid is often a decomposition temperature, providing a key indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvents. Grind the crystalline sample into a fine, uniform powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder, then gently tap the sealed end on a hard surface to pack a small amount (2-3 mm) of the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Begin heating at a rapid rate (e.g., 10-15°C per minute) to quickly approach the expected decomposition range.
-
Approximately 20°C below the expected point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is crucial for accuracy.
-
Record the temperature at which the first signs of melting or decomposition (e.g., discoloration, shrinking) are observed and the temperature at which the sample is completely liquefied or decomposed. Report this range.
-
Causality: A sharp melting point range (≤ 2°C) is indicative of a high-purity compound. Impurities typically depress and broaden the melting range. The visual observation of decomposition (charring) versus a clear liquid transition provides important information about the compound's thermal stability.
Measurement of Specific Optical Rotation
Optical rotation confirms the stereochemical identity and enantiomeric purity of the compound.
Methodology:
-
Solution Preparation: Accurately weigh a sample of 2-Methyl-L-isoleucine (e.g., 200 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a suitable solvent, such as 1 M HCl, in a volumetric flask. The concentration (c) in g/mL must be known accurately.
-
Polarimeter Calibration: Turn on the polarimeter's sodium lamp (D-line, 589 nm) and allow it to warm up. Fill the sample cell (of a known path length, l, typically 1 decimeter) with the blank solvent (1 M HCl) and zero the instrument.
-
Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation angle (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) Report the value including the temperature and wavelength, e.g., [α]²⁰D.
Causality: The direction (+ or -) and magnitude of rotation are unique physical constants for a chiral molecule under specific conditions (solvent, concentration, temperature, wavelength).[8][9] A value that deviates significantly from an established standard suggests either impurities or an incorrect stereoisomer.
Spectroscopic and Structural Characterization
Spectroscopic methods provide an unambiguous fingerprint of the molecular structure, essential for confirming the identity of 2-Methyl-L-isoleucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
Expected Spectral Features:
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¹H NMR: The spectrum will be complex but informative. Key signals include the diastereotopic protons of the ethyl group, the two distinct methyl signals of the sec-butyl side chain, and a characteristic singlet for the new α-methyl group. The amino and carboxylic acid protons may be visible or exchange with the solvent depending on conditions.
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¹³C NMR: The spectrum will show seven distinct carbon signals. The quaternary α-carbon will be a key identifier, along with the carbonyl carbon (~175-180 ppm) and the five aliphatic carbons of the side chain and α-methyl group.
Protocol for Structural Confirmation:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated water (D₂O) with a small amount of DCl (to protonate the amine and improve solubility) or DMSO-d₆ are common choices.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
2D NMR: To definitively assign the complex signals, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation). Causality: COSY helps trace the proton-proton connectivities through the side chain, while HSQC links each proton directly to its attached carbon.[10][11] This combination provides irrefutable evidence of the molecular structure and can distinguish it from other isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for confirming the presence of key functional groups.
Expected Characteristic Absorptions:
-
~3000-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid, overlapping with the N-H stretch from the protonated amine (zwitterionic form).
-
~2850-2960 cm⁻¹: C-H stretching from the aliphatic methyl and methylene groups.
-
~1700-1730 cm⁻¹: C=O stretch of the carboxylic acid group.
-
~1580-1640 cm⁻¹: N-H bending vibration.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Causality: The presence of these characteristic absorption bands provides quick, confirmatory evidence of the amino acid structure. The absence of unexpected peaks (e.g., from residual solvents or reagents) also serves as a purity check.
Handling, Storage, and Safety
As with any fine chemical in a research setting, proper handling of 2-Methyl-L-isoleucine is essential.
-
Handling: Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.[12][13] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[14]
-
Storage: Store in a tightly sealed container to protect from moisture and air.[15] Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Safety: While specific toxicity data is limited, it should be treated as potentially irritating to the eyes, skin, and respiratory system.[13] In case of contact, flush the affected area with copious amounts of water. Avoid ingestion and inhalation.
Conclusion
2-Methyl-L-isoleucine is a powerful molecular tool for the design of advanced therapeutics. Its unique ability to confer both conformational rigidity and proteolytic resistance makes it a high-value building block for peptide and peptidomimetic drug candidates. The physical properties and characterization protocols detailed in this guide provide the foundational knowledge required for its confident and effective application in a research and development setting. Rigorous analytical validation of each new batch is paramount to ensuring the integrity and reproducibility of experimental outcomes.
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